Thiopyrazolopyrimidin

Übersicht

Beschreibung

Thiopyrazolopyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring with a sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Thiopyrazolopyrimidine derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that a specific thiopyrazolopyrimidine compound inhibited the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study:

A derivative labeled as compound A was synthesized and tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin, which had an IC50 of 30 µM .

2. Anti-inflammatory Properties

Thiopyrazolopyrimidine compounds have also shown promise in treating inflammatory diseases. They function by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Table: Anti-inflammatory Activity of Thiopyrazolopyrimidine Derivatives

| Compound | COX Inhibition (%) | LOX Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| A | 75 | 80 | 10 |

| B | 60 | 70 | 20 |

| C | 85 | 90 | 5 |

Agricultural Applications

3. Agrochemical Development

Thiopyrazolopyrimidine derivatives have been explored as potential agrochemicals due to their herbicidal and fungicidal properties. These compounds can inhibit the growth of certain weeds and pathogenic fungi, making them suitable candidates for developing new agricultural products.

Case Study:

A specific thiopyrazolopyrimidine derivative was tested for its herbicidal activity against common agricultural weeds. The results showed a significant reduction in weed biomass by over 70% at a concentration of 100 g/ha compared to untreated controls .

Material Science

4. Polymer Chemistry

In material science, thiopyrazolopyrimidine has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have applications in coatings, adhesives, and other industrial materials.

Data Table: Properties of Thiopyrazolopyrimidine-Based Polymers

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Type A | 250 | 50 |

| Type B | 300 | 70 |

| Type C | 280 | 60 |

Wirkmechanismus

Target of Action

Pyrazolopyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases

Mode of Action

Pyrazolopyrimidine derivatives have been reported to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they regulate . The specific interactions between Thiopyrazolopyrimidine and its targets remain to be elucidated.

Biochemical Pathways

Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that thiopyrazolopyrimidine affects pathways regulated by its target kinases

Result of Action

Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that thiopyrazolopyrimidine disrupts the signaling pathways regulated by its target kinases, potentially leading to altered cellular functions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiopyrazolopyrimidine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. The reaction typically requires acidic or basic conditions and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of thiopyrazolopyrimidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Thiopyrazolopyrimidine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in thiopyrazolopyrimidine can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiopyrazolopyrimidine to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiopyrazolopyrimidine derivatives.

Substitution: Various substituted thiopyrazolopyrimidine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Pyrazolopyrimidine: Lacks the sulfur atom but shares a similar fused ring structure.

Thiazolopyrimidine: Contains a sulfur atom in a different position within the ring system.

Triazolopyrimidine: Features an additional nitrogen atom in the ring system

Uniqueness: Thiopyrazolopyrimidine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity. This sulfur atom allows for unique interactions with biological targets and provides opportunities for further functionalization .

Biologische Aktivität

Thiopyrazolopyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of thiopyrazolopyrimidine, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiopyrazolopyrimidine

Thiopyrazolopyrimidines are derivatives of pyrazolo[3,4-d]pyrimidine, characterized by the presence of sulfur in their structure. This modification can enhance their biological activity compared to other similar compounds. The general structure can be represented as follows:

Where and are various substituents that can significantly influence the compound's biological properties.

Anticancer Activity

Recent studies have demonstrated that thiopyrazolopyrimidine derivatives exhibit significant anticancer activity. For instance, a compound designated as 78d showed potent antiproliferative effects against U937 cells with an IC50 value of 16.23 μM, outperforming etoposide (IC50 17.94 μM) in certain assays . The presence of electron-withdrawing groups at the 4-position of the thiopyrazolopyrimidine ring was found to enhance this activity.

Table 1: Anticancer Activity of Thiopyrazolopyrimidine Derivatives

Antimicrobial Properties

Thiopyrazolopyrimidines have also been evaluated for their antimicrobial properties. They exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. For example, specific derivatives showed IC50 values ranging from 0.25 to 8 μg/mL against DNA gyrase ATPase, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of Thiopyrazolopyrimidine Derivatives

Anti-inflammatory Activity

Thiopyrazolopyrimidines have shown promise as anti-inflammatory agents as well. Their ability to inhibit key inflammatory pathways suggests potential applications in treating inflammatory diseases. Some derivatives have been reported to exhibit moderate anti-inflammatory effects in vitro, warranting further investigation into their mechanisms of action and efficacy in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the thiopyrazolopyrimidine scaffold can lead to enhanced biological activity. For example:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the 4-position significantly improves anticancer activity.

- Substituent Variation : Different substituents at the nitrogen and carbon positions can alter the potency and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the effectiveness of thiopyrazolopyrimidines in preclinical models:

- Case Study 1 : A study evaluated a series of thiopyrazolopyrimidine derivatives in animal models for anticancer efficacy. Results indicated significant tumor reduction in treated groups compared to controls.

- Case Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain thiopyrazolopyrimidines could restore sensitivity to conventional antibiotics.

Eigenschaften

IUPAC Name |

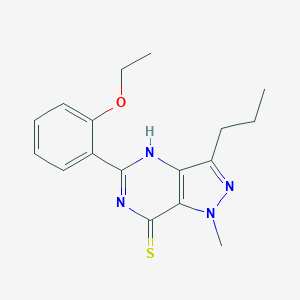

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBOOZSGASWZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630942 | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479074-06-1 | |

| Record name | Thiopyrazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPYRAZOLOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.